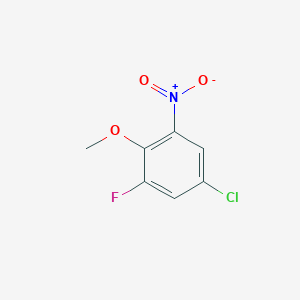

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Description

Contextualization of Substituted Nitrobenzenes in Contemporary Chemical Research

Substituted nitrobenzenes are a class of organic compounds that hold a significant position in modern organic chemistry. researchgate.net The nitro group is one of the most important functional groups, and its presence on a benzene (B151609) ring profoundly influences the molecule's chemical properties and reactivity. researchgate.net Historically and currently, nitroaromatic compounds are crucial intermediates in the synthesis of a vast array of other compounds, including dyes, polymers, and, notably, pharmaceuticals. researchgate.netrsc.org

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene itself. libretexts.orgmsu.edu However, this deactivation is not always a hindrance; it allows for selective reactions and can stabilize molecules under certain conditions, for instance, enhancing stability toward acid. nih.gov Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to form an amino group (-NH2), a fundamental transformation that opens the door to the synthesis of anilines, which are precursors to countless dyes, agrochemicals, and active pharmaceutical ingredients (APIs). google.com The displacement of the nitro group through nucleophilic aromatic substitution is also a synthetically valuable process, further expanding the utility of these compounds. acs.org Consequently, substituted nitrobenzenes are considered foundational building blocks in both academic research and industrial chemical processes. ossila.com

Strategic Importance of Halogen, Methoxy (B1213986), and Nitro Substituents in Aromatic Systems

The specific combination of halogen (chloro and fluoro), methoxy, and nitro substituents on the benzene ring of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene imparts a complex and strategically important reactivity profile. Each group exerts distinct electronic effects—inductive and resonance—that collectively determine the molecule's behavior in chemical reactions.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect and a resonance effect. rsc.orgminia.edu.eg This withdrawal of electron density significantly deactivates the aromatic ring toward electrophilic substitution reactions, making them much slower compared to unsubstituted benzene. libretexts.orgmsu.edu The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director for incoming electrophiles. rsc.orgijrti.org

Methoxy Group (-OCH₃): In stark contrast to the deactivating groups, the methoxy group is a strong activating group. minia.edu.egmasterorganicchemistry.com While the oxygen atom is electronegative and exerts an inductive pull, its ability to donate a lone pair of electrons to the aromatic ring via a powerful resonance effect is dominant. libretexts.org This donation significantly increases the electron density of the ring, especially at the ortho and para positions, making the molecule much more reactive towards electrophiles and directing substitution to those sites. msu.edulibretexts.org

The interplay of these activating and deactivating groups on a single aromatic ring creates a nuanced reactivity pattern, allowing chemists to target specific positions for further functionalization.

Table 1: Summary of Substituent Effects on Aromatic Rings

Substituent Effect on Reactivity Directing Effect Dominant Electronic Effect Nitro (-NO₂) Strongly Deactivating ossila.com Meta [7, 8] Inductive & Resonance Withdrawal libretexts.org Chloro (-Cl) / Fluoro (-F) Weakly Deactivating ossila.com Ortho, Para ossila.com Inductive Withdrawal > Resonance Donation libretexts.org Methoxy (-OCH₃) Strongly Activating ossila.com Ortho, Para libretexts.org Resonance Donation > Inductive Withdrawal libretexts.org

Identification of Key Research Areas and Unexplored Facets of this compound

Currently, this compound is primarily cataloged as a chemical building block available for research purposes. biosynth.com There is a notable lack of dedicated studies in peer-reviewed literature focusing specifically on its synthesis, reactivity, or application. Its value, therefore, lies in its potential as a versatile intermediate for constructing more complex molecular architectures.

Key Research Areas:

Medicinal Chemistry Synthesis: Given the prevalence of fluorinated and substituted aromatic compounds in pharmaceuticals, a primary application for this molecule is likely as a precursor in drug discovery programs. ossila.comnih.gov The unique substitution pattern could be a key fragment for a novel API.

Nucleophilic Aromatic Substitution (SₙAr): The presence of two different halogen atoms (F and Cl) ortho and para to a strong electron-withdrawing nitro group makes the molecule an excellent candidate for SₙAr reactions. Research could explore the selective displacement of the fluorine or chlorine atom with various nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of new derivatives.

Reduction and Subsequent Functionalization: A straightforward and valuable research avenue is the reduction of the nitro group to an aniline (B41778). This would yield 3-Chloro-5-fluoro-6-methoxyaniline, a highly functionalized aniline derivative that could be a crucial intermediate for synthesizing heterocyclic compounds like benzimidazoles or quinazolines, which are common scaffolds in medicinal chemistry.

Cross-Coupling Reactions: The chloro-substituted position could potentially undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, further diversifying its synthetic utility.

Unexplored Facets: The regioselectivity of reactions on this polysubstituted ring is a significant unexplored facet. The activating methoxy group and the deactivating halogens and nitro group create a complex electronic environment. A systematic study mapping the reactivity of each position towards different classes of reagents would be of high academic and practical value. Investigating the selective functionalization of one halogen over the other, or the chemoselective transformation of one functional group in the presence of others, remains an open area for research.

Table 2: Physicochemical Properties of this compound

Property Value Reference Molecular Formula C₇H₅ClFNO₃ researchgate.net Molecular Weight 205.57 g/mol researchgate.net CAS Number 1260845-62-2 researchgate.net SMILES String COC1=C(C=C(C=C1F)Cl)[N+](=O)[O-] researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPIOMSLJVHTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies

Established and Emerging Approaches for Substituted Nitrobenzene (B124822) Construction

The synthesis of highly functionalized nitrobenzenes is often achieved through a combination of reactions that introduce the desired substituents in a controlled manner. The two principal strategies employed are the direct introduction of a nitro group onto a pre-functionalized aromatic ring via electrophilic aromatic nitration, and the modification of a nitro-containing aromatic scaffold through nucleophilic aromatic substitution to introduce other functional groups.

Electrophilic Aromatic Nitration Pathways

Electrophilic aromatic nitration is a cornerstone of aromatic chemistry, involving the substitution of a hydrogen atom on an aromatic ring with a nitro group (-NO2). This transformation is pivotal in the synthesis of a vast array of chemical intermediates and final products.

The success of a synthetic route involving electrophilic aromatic nitration hinges on the ability to control the position of the incoming nitro group, a concept known as regioselectivity. The existing substituents on the benzene (B151609) ring dictate the position of nitration by either activating or deactivating the ring towards electrophilic attack and directing the incoming electrophile to the ortho, meta, or para positions.

In the context of synthesizing 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, a plausible precursor for the nitration step would be 4-Chloro-2-fluoro-1-methoxybenzene (also known as 4-chloro-2-fluoroanisole). The directing effects of the substituents on this precursor are crucial for predicting the outcome of the nitration reaction. The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating groups but are also ortho, para-directors.

The interplay of these directing effects determines the position of nitration. The powerful activating and directing effect of the methoxy group would likely dominate, directing the incoming nitronium ion to the positions ortho to it. One of these ortho positions is already occupied by the fluorine atom, leaving the other ortho position as a likely site for nitration. Steric hindrance from the adjacent fluorine atom could influence the reaction, but the electronic activation from the methoxy group is a strong driving force.

Yield optimization in such reactions often involves careful control of reaction conditions, such as temperature, reaction time, and the composition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid). Lower temperatures are generally favored to minimize the formation of side products and enhance regioselectivity.

Table 1: Predicted Regioselectivity in the Nitration of 4-Chloro-2-fluoro-1-methoxybenzene

| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Major Product |

| -OCH3 | 1 | Activating | Ortho, Para | This compound |

| -F | 2 | Deactivating | Ortho, Para | |

| -Cl | 4 | Deactivating | Ortho, Para |

Mechanistic Aspects of Nitronium Ion Generation and Attack

The mechanism of electrophilic aromatic nitration proceeds through several key steps. The first is the generation of the highly electrophilic nitronium ion (NO2+). This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Once generated, the nitronium ion is attacked by the electron-rich π-system of the aromatic ring. This attack is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents on the ring. Activating groups, such as the methoxy group, can delocalize the positive charge through resonance, thereby stabilizing the intermediate and accelerating the reaction.

In the final step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.

Nucleophilic Aromatic Substitution (SNAr) in Functional Group Introduction

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups, such as a nitro group. This reaction pathway is an alternative or complementary strategy to electrophilic aromatic substitution for the synthesis of polysubstituted aromatics.

In the context of synthesizing this compound, an SNAr approach could be envisioned where a methoxy group is introduced by displacing a halogen atom on a suitable precursor. A potential precursor for such a reaction could be a dihalonitrobenzene, for instance, 1,5-dichloro-2-fluoro-3-nitrobenzene.

In an SNAr reaction, a nucleophile, in this case, the methoxide ion (CH3O-), attacks the carbon atom bearing a leaving group (a halogen). The presence of a strongly electron-withdrawing nitro group ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.

The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile on the ring, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

Table 2: Typical Conditions for SNAr Methoxy Group Introduction

| Substrate | Nucleophile | Solvent | Temperature | Typical Yield |

| Activated Aryl Halide | Sodium Methoxide | Methanol, DMF, DMSO | Room Temp. to Reflux | Moderate to High |

Selective Functionalization Through SNAr Principles

The principles of SNAr allow for the selective functionalization of polyhalogenated nitroaromatic compounds. The relative reactivity of different halogens as leaving groups can be exploited to achieve selective substitution. For example, in a molecule containing both chloro and fluoro substituents, the fluoro group is generally more susceptible to nucleophilic attack in an SNAr reaction.

Therefore, if a synthetic strategy involved the introduction of a methoxy group onto a precursor containing both chlorine and fluorine atoms, the methoxide would preferentially displace the fluorine atom, provided it is in an activated position (ortho or para to a nitro group). This selectivity is a powerful tool for directing the synthesis towards the desired isomer.

By carefully choosing the starting materials and reaction sequence, it is possible to construct complex molecules like this compound with a high degree of control over the substitution pattern.

Oxidative Routes to Nitroarenes from Corresponding Amines

The direct oxidation of an aryl amine to a nitro group presents an attractive alternative to traditional nitration methods, which can suffer from harsh conditions and poor regioselectivity. acs.org This approach is particularly valuable for synthesizing complex molecules where directing group effects in electrophilic aromatic substitution might not yield the desired isomer. The conversion of a precursor aniline (B41778), 5-Chloro-3-amino-1-fluoro-2-methoxybenzene, to the target nitro compound is a key strategic consideration. The primary advantage of oxidation-based methods is the circumvention of regioselectivity issues often encountered in nitration strategies.

Various oxidizing agents have been employed for this transformation, including peroxyacids, hydrogen peroxide, and tert-butyl hydroperoxide (TBHP). mdpi.comresearchgate.net For instance, meta-chloroperbenzoic acid (m-CPBA) has been effectively used to oxidize a wide range of anilines to their corresponding nitroarenes in solvents like 1,2-dichloroethane. mdpi.comresearchgate.net Similarly, peracetic acid and trifluoroperacetic acid have demonstrated efficacy, with the latter being suitable even for weakly basic amines like nitroaniline. mdpi.comresearchgate.net

Catalytic Systems for Anilines to Nitroarenes Conversion

To improve efficiency and selectivity, numerous catalytic systems have been developed for the oxidation of anilines. These systems often involve transition metals that facilitate the reaction with common oxidants like hydrogen peroxide (H₂O₂) and TBHP. mdpi.com

Metal-catalyzed approaches are valued for their versatility. mdpi.com For example, a zirconium catalyst, Zr(OᵗBu)₄, effectively converts a broad array of anilines to nitrobenzenes using TBHP as the oxidant. mdpi.com Metallo-porphyrins, particularly those of iron(III) and manganese(III), have also been employed to catalyze this oxidation with TBHP at room temperature. mdpi.com Another notable system involves the use of Rh₂(cap)₄ with aqueous TBHP (T-HYDRO). mdpi.com

Heteropolyoxometalates serve as another important class of catalysts. Peroxotungstophosphate, prepared from tungstophosphoric acid, catalyzes the oxidation of anilines with hydrogen peroxide. mdpi.com The reaction temperature is a critical parameter in these systems; higher temperatures favor the formation of nitroarenes, while room temperature may yield nitroso derivatives. mdpi.com

Below is a table summarizing various catalytic systems for this conversion.

| Catalyst | Oxidant | Solvent | Temperature | Yield | Reference |

| Zr(OᵗBu)₄ | TBHP | - | - | Good | mdpi.com |

| Iron(III)/Manganese(III) tetraaryl porphyrins | TBHP | Dichloromethane | Room Temp. | - | mdpi.com |

| Rh₂(cap)₄ | T-HYDRO (70% aq. TBHP) | - | 40 °C | - | mdpi.com |

| Peroxotungstophosphate | H₂O₂ | Chloroform | Reflux | Good | mdpi.com |

| Hydrated titanium matrix | H₂O₂ | - | - | - | mdpi.com |

Chemoselectivity and Functional Group Tolerance in Oxidation

A significant challenge in the oxidation of anilines is achieving high chemoselectivity, avoiding the formation of side products such as azoxyarenes and azoarenes. researchgate.net The choice of oxidant and reaction conditions plays a crucial role in directing the reaction towards the desired nitro compound.

The electronic nature of the substituents on the aniline ring influences the reaction's success. For instance, when using sodium perborate in acetic acid, anilines with electron-withdrawing groups are smoothly oxidized to the corresponding nitro derivatives. Conversely, electron-rich anilines may yield lower amounts of the nitro product due to the formation of over-oxidized side products. However, methodologies have been developed to address this; a tungstophosphoric acid-catalyzed system using sodium perborate in a micellar medium was found to be particularly effective for electron-rich anilines.

The m-CPBA-based oxidation has been shown to be amenable to both electron-rich and electron-poor substrates and is relatively insensitive to steric effects, highlighting its broad functional group tolerance. mdpi.comresearchgate.net The development of these selective methods is crucial for the synthesis of a polysubstituted molecule like this compound, which contains both electron-withdrawing (chloro, fluoro, nitro) and electron-donating (methoxy) groups.

Annulation and Cycloaddition Protocols for Polysubstituted Aromatics

Annulation and cycloaddition reactions provide a powerful strategy for constructing polysubstituted aromatic rings from acyclic or simpler cyclic precursors. mdpi.com These methods build the benzene core with the desired substitution pattern in a convergent manner, offering an alternative to the functionalization of a pre-existing aromatic ring. Formal cycloaddition strategies, such as [4+2] or [2+2+2] cycloadditions, are common approaches. nih.gov However, other strategies like [3+3] annulation have also emerged as a valuable tool for synthesizing highly substituted benzenes. nih.govresearchgate.net

Application of [3+3] Annulation Strategies

The [3+3] annulation strategy is a key method for synthesizing polysubstituted nitrobenzene derivatives. researchgate.netresearchgate.net This approach involves the reaction of a 1,3-dielectrophilic component with a 1,3-dinucleophilic component to form a six-membered ring. researchgate.netresearchgate.net

A notable example is the synthesis of poly-substituted nitrobenzenes using Baylis-Hillman adducts. researchgate.netresearchgate.net In this protocol, Baylis-Hillman acetates act as the 1,3-dielectrophile, while 1,3-dinitroalkanes serve as the 1,3-dinucleophile. researchgate.netresearchgate.net This method allows for the construction of complex nitroaromatics in moderate yields. researchgate.net The versatility of this approach suggests its potential applicability for assembling the core structure of this compound by carefully designing the appropriate 1,3-dielectrophilic and 1,3-dinucleophilic precursors containing the required chloro, fluoro, and methoxy functionalities.

Advanced Synthetic Technologies and Process Optimization

Modern organic synthesis increasingly relies on advanced technologies to improve reaction efficiency, safety, and scalability. For the synthesis of nitroaromatic compounds, which often involves hazardous reagents and highly exothermic reactions, these technologies are particularly important. europa.euewadirect.com

Continuous Flow Synthesis Techniques for Improved Efficiency

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical reactions, especially those that are hazardous, such as nitrations. europa.euewadirect.com In a flow reactor, reagents are continuously pumped through a tube or capillary where they mix and react. europa.eu This setup offers significant advantages, including superior heat transfer, which prevents the formation of hot spots and reduces the risk of runaway reactions. europa.eu

The application of flow chemistry is highly relevant for the synthesis of nitroaromatics. europa.eu The small internal volume of flow reactors enhances safety when handling potentially explosive intermediates or reagents like acetyl nitrate. nih.gov Furthermore, flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. ewadirect.com These systems are also well-suited for process optimization and can be automated for efficient production. europa.eu The synthesis of key building blocks for pharmaceuticals using continuous flow nitration has demonstrated the robustness and efficiency of this technology. europa.eunih.gov This approach could be adapted for the nitration step in a synthetic route towards this compound, ensuring a safer and more controlled process. nih.gov

Development of Sustainable and Environmentally Benign Synthesis Routes

The development of sustainable and environmentally benign synthesis routes for complex aromatic compounds like this compound is a critical area of research in green chemistry. The focus is on minimizing the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. While specific literature on "green" syntheses for this exact molecule is not extensively detailed, principles of green chemistry can be applied to propose more sustainable pathways, moving away from traditional methods that often rely on harsh reagents and generate significant waste.

One documented synthetic approach to a related compound involves the methylation of a phenolic precursor. For instance, the synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene can be achieved from 2-Chloro-4-fluoro-5-nitrophenol and iodomethane. chemicalbook.com Extrapolating from this, a plausible synthesis for this compound would involve the methylation of 5-chloro-1-fluoro-3-nitrophenol. However, from a green chemistry perspective, the use of iodomethane is problematic due to its high toxicity and volatility.

Another potential, more traditional route, would be the nitration of a suitable chloro-fluoro-methoxy benzene precursor. Aromatic nitration typically employs a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and generates large volumes of acidic waste.

The development of greener alternatives would focus on several key areas:

Alternative Reagents: Replacing hazardous reagents with safer alternatives is a primary goal. For methylation, less toxic methylating agents could be explored. For nitration, the use of solid acid catalysts or milder nitrating agents could circumvent the need for strong, corrosive acids.

Catalytic Methods: The use of catalytic methods is a cornerstone of green chemistry as it reduces the amount of reagents needed and can lead to higher selectivity and lower energy consumption.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. The ideal is to use water, supercritical fluids, or biodegradable solvents in place of volatile organic compounds (VOCs).

Below is a comparative analysis of a potential traditional synthesis route and a proposed greener alternative.

Interactive Data Table: Comparison of Synthetic Routes

| Parameter | Potential Traditional Route | Proposed Greener Alternative |

| Starting Material | 3-Chloro-5-fluoroanisole | 3-Chloro-5-fluoroanisole |

| Reaction Type | Electrophilic Aromatic Nitration | Catalytic Nitration |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Solid Acid Catalyst (e.g., Zeolite), Nitrating Agent (e.g., N2O5) |

| Solvent | Often neat or chlorinated solvent | Greener solvent (e.g., ionic liquid) or solvent-free conditions |

| Byproducts | Sulfuric acid waste, NOx gases | Water, recoverable catalyst |

| Environmental Impact | High E-factor, corrosive waste, hazardous reagents | Lower E-factor, recyclable catalyst, reduced hazardous waste |

| Safety Concerns | Highly corrosive and exothermic reaction | Milder reaction conditions, less corrosive materials |

Detailed research into catalytic systems for the nitration of functionalized benzenes has shown promise. For example, solid acid catalysts like zeolites or supported metal oxides can offer high selectivity and can be recycled, which significantly reduces waste. These catalysts can also allow for milder reaction conditions, which improves the safety profile of the synthesis.

Similarly, for the methylation step, if starting from a phenol, the development of enzymatic or catalytic methylation processes would be a significant step towards a more sustainable synthesis. These methods would avoid the use of toxic alkyl halides and could potentially be carried out in aqueous media under mild conditions.

The pursuit of sustainable synthesis for this compound and related compounds is an ongoing endeavor. The principles of green chemistry provide a clear framework for the development of new, more environmentally benign routes that are safer, more efficient, and produce less waste.

An Examination of the Reactivity and Reaction Mechanisms of this compound

The aromatic compound this compound is a multifaceted substrate for a variety of chemical transformations. Its reactivity is dictated by the interplay of its five substituents on the benzene ring: a chloro group, a fluoro group, a methoxy group, and a nitro group. This article explores the nuanced reactivity of this molecule, focusing on its behavior in aromatic substitution reactions and the potential for transforming its functional groups.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in determining the fundamental electronic and structural properties of molecules. For complex substituted aromatic systems such as 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, these computational methods offer a lens into their behavior at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard method for the geometry optimization and electronic structure analysis of organic molecules due to its balance of accuracy and computational cost. While specific DFT studies on this compound are not extensively available in the public domain, the principles can be understood from studies on closely related compounds like 2-chloro-1-fluoro-4-nitrobenzene. bldpharm.com For such a molecule, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of the atoms (geometry optimization). bldpharm.comprensipjournals.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure of these compounds is significantly influenced by the interplay of the electron-withdrawing nitro (-NO2), fluoro (-F), and chloro (-Cl) groups, and the electron-donating methoxy (B1213986) (-OCH3) group. The DFT calculations would reveal how the electron density is distributed across the benzene (B151609) ring and the substituent groups, which is crucial for understanding the molecule's reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich parts of the molecule, likely involving the methoxy group and the benzene ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For instance, in a study of 5-chloro-2-nitroanisole (B32773), the calculated HOMO-LUMO energy gap was found to be a key parameter in assessing its electronic properties. sigmaaldrich.com

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of the molecule prone to electrophilic attack (electron donation). Likely localized on the methoxy group and aromatic ring. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of the molecule prone to nucleophilic attack (electron acceptance). Likely localized on the nitro group. |

| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. The presence of both electron-donating and -withdrawing groups likely modulates this gap. |

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically shown in blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MESP would be expected to show a significant negative potential around the oxygen atoms of the nitro and methoxy groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. sigmaaldrich.com Conversely, the areas around the hydrogen atoms of the benzene ring and potentially near the carbon atom attached to the nitro group would exhibit a positive potential, indicating susceptibility to nucleophilic attack. The analysis of MESP for similar molecules like 5-chloro-2-nitroanisole has confirmed that the negative potential is localized on the oxygen atoms of the nitro group. sigmaaldrich.com

Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is also pivotal in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.

Transition State Characterization and Activation Energy Calculations

Understanding the mechanism of a chemical reaction involving this compound, such as nucleophilic aromatic substitution, requires the characterization of the transition states and the calculation of activation energies. The transition state is the highest energy point along the reaction coordinate, and the activation energy is the energy difference between the reactants and the transition state.

Computational methods can model the approach of a nucleophile to the aromatic ring, the formation of an intermediate complex (like a Meisenheimer complex in nucleophilic aromatic substitution), and the departure of the leaving group. epa.gov For substituted nitrobenzenes, the strong electron-withdrawing nature of the nitro group facilitates such reactions. researchgate.net Theoretical calculations can determine the geometry of the transition state and its energy, providing insights into the feasibility and rate of the reaction.

| Parameter | Description | Relevance to Reactions of this compound |

| Transition State | The highest energy structure along the reaction pathway. | Its geometry and energy determine the kinetic feasibility of a reaction, such as nucleophilic substitution on the aromatic ring. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy implies a faster reaction rate. The substituents on the benzene ring significantly influence this value. |

| Reaction Coordinate | The path of minimum energy that connects reactants to products. | Maps the energetic profile of the entire reaction, including intermediates and transition states. |

Solvation Models and Environmental Effects on Reactivity

Reactions are rarely carried out in the gas phase; they typically occur in a solvent. Solvation can have a profound effect on the reactivity of a molecule by stabilizing or destabilizing reactants, intermediates, and transition states. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the reaction energetics.

A dissertation on the reactions of the nitrobenzene (B124822) radical cation highlights the importance of solvation in understanding reaction mechanisms and structures. vcu.edu The study of solvation effects on substituted nitrobenzenes can reveal how the choice of solvent can influence the rate and outcome of a reaction. vcu.edu For this compound, a polar solvent would be expected to stabilize charged intermediates, such as a Meisenheimer complex, thereby potentially accelerating nucleophilic aromatic substitution reactions.

Structure-Reactivity and Structure-Property Relationships

The arrangement of substituents on the benzene ring of this compound dictates its electronic properties and, consequently, its reactivity. The interplay of the electron-withdrawing and electron-donating effects of the chloro, fluoro, methoxy, and nitro groups determines the electron density distribution around the aromatic ring, influencing its susceptibility to chemical reactions.

Computational Assessment of Substituent Effects on Reactivity

Computational chemistry provides powerful tools to analyze the influence of each substituent on the reactivity of an aromatic compound. For this compound, the reactivity is governed by the cumulative electronic effects of its four substituents.

The nitro group (-NO2) is a strong electron-withdrawing group, both through resonance (mesomeric effect) and induction. It deactivates the benzene ring towards electrophilic aromatic substitution by significantly reducing the electron density of the π-system. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to it.

The halogen atoms (–F and –Cl) are deactivating groups towards electrophilic substitution due to their inductive electron-withdrawing effect. However, they can donate electron density through resonance. Fluorine is the most electronegative element, exhibiting a strong inductive effect, but its resonance effect is weaker compared to other halogens. Chlorine is less electronegative than fluorine but has a more polarizable electron cloud. In the context of nucleophilic aromatic substitution, halogens act as good leaving groups.

The methoxy group (-OCH3) is an activating group for electrophilic aromatic substitution. It is strongly electron-donating through resonance, which outweighs its inductive electron-withdrawing effect. This donation of electron density increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. In the context of nucleophilic aromatic substitution, the methoxy group is generally a poor leaving group.

The combined influence of these substituents in this compound results in a complex pattern of electron distribution. The strong deactivating effect of the nitro group, coupled with the inductive withdrawal of the halogens, renders the ring electron-deficient. This deficiency is partially offset by the electron-donating resonance effect of the methoxy group and, to a lesser extent, the halogens.

Computational methods such as Density Functional Theory (DFT) can be employed to quantify these effects. Molecular electrostatic potential (MEP) maps, for instance, can visualize the electron-rich and electron-poor regions of the molecule. For this compound, an MEP map would likely show a significant region of positive electrostatic potential (electron deficiency) around the nitro group and the carbon atoms bearing the halogen substituents, making these sites susceptible to nucleophilic attack. Conversely, the positions ortho and para to the methoxy group would exhibit a less positive or even a negative electrostatic potential, indicating higher electron density.

Hirshfeld charge analysis is another computational tool that can provide quantitative estimates of the charge distribution on each atom. This analysis would likely confirm the significant positive charge on the carbon atoms attached to the nitro and halogen groups, further supporting the prediction of their susceptibility to nucleophilic attack.

The table below summarizes the expected electronic effects of the substituents in this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NO2 | 3 | Strong -I (withdrawing) | Strong -M (withdrawing) | Strongly Deactivating |

| -Cl | 5 | Strong -I (withdrawing) | Weak +M (donating) | Deactivating |

| -F | 1 | Very Strong -I (withdrawing) | Weak +M (donating) | Deactivating |

| -OCH3 | 2 | Weak -I (withdrawing) | Strong +M (donating) | Activating |

Prediction of Chemical Behavior and Selectivity

The electronic landscape of this compound, shaped by its substituents, allows for predictions regarding its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, combined with the presence of halogens as potential leaving groups, makes SNAr the most probable reaction pathway for this compound.

The regioselectivity of an SNAr reaction is determined by the stability of the intermediate Meisenheimer complex. The negative charge in this intermediate is best stabilized by electron-withdrawing groups at the ortho and para positions. In this compound, the nitro group at position 3 can stabilize a negative charge at positions 1, 2, 4, and 5 through resonance and induction.

Given the positions of the leaving groups (Fluorine at C1 and Chlorine at C5), we can predict the likely sites of nucleophilic attack:

Attack at C1 (Displacing Fluoride): A nucleophile attacking at C1 would generate a Meisenheimer complex with the negative charge delocalized onto the nitro group (para) and the carbon bearing the methoxy group (ortho). The strong para-stabilization by the nitro group makes this a highly favorable pathway. Fluoride (B91410) is also an excellent leaving group in SNAr reactions, particularly when activated by a para-nitro group.

Attack at C5 (Displacing Chloride): A nucleophile attacking at C5 would also form a Meisenheimer complex where the negative charge is stabilized by the ortho-nitro group. While ortho stabilization is significant, para stabilization is generally stronger. Chloride is a good leaving group, but fluoride is often better in activated systems.

Therefore, computational models would likely predict that nucleophilic attack is most favored at the C1 position , leading to the displacement of the fluoride ion. This is due to the powerful para-stabilizing effect of the nitro group on the intermediate Meisenheimer complex.

The table below outlines the predicted reactivity and selectivity for nucleophilic aromatic substitution on this compound.

| Position of Attack | Leaving Group | Key Stabilizing Substituent | Predicted Reactivity |

| C1 | Fluoride | para-Nitro | High |

| C5 | Chloride | ortho-Nitro | Moderate |

It is important to note that while these predictions are based on established principles of physical organic chemistry, the actual outcome can be influenced by reaction conditions such as the nature of the nucleophile, the solvent, and the temperature. However, the inherent electronic properties of this compound strongly suggest a predisposition towards nucleophilic aromatic substitution, with a high degree of regioselectivity for the C1 position.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a full structural assignment.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR for Molecular Structure Assignment

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The two aromatic protons would appear as doublets due to coupling with the fluorine atom and potentially with each other. Their chemical shifts would be influenced by the electronic effects of the chloro, fluoro, methoxy, and nitro substituents. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would display seven signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon bearing the nitro group would be expected at a downfield chemical shift, while the carbon attached to the methoxy group would appear at a distinct upfield position. The presence of the fluorine atom would lead to C-F coupling, which would be observable as doublets for the carbons in proximity to the fluorine atom.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with the given substitution pattern.

Expected NMR Data (Illustrative) The following table is illustrative and represents expected values based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.

Interactive Data Table: Predicted NMR Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

|---|---|---|---|

| H-4 | 7.5 - 7.8 (d) | - | - |

| H-6 | 7.2 - 7.5 (d) | - | - |

| OCH₃ | 3.9 - 4.1 (s) | 55 - 60 | - |

| C-1 | - | 150 - 160 (d, J_CF) | - |

| C-2 | - | 145 - 155 | - |

| C-3 | - | 135 - 145 | - |

| C-4 | - | 120 - 130 (d, J_CF) | - |

| C-5 | - | 125 - 135 | - |

| C-6 | - | 115 - 125 (d, J_CF) | - |

| F-1 | - | - | -110 to -130 |

s = singlet, d = doublet, J_CF = carbon-fluorine coupling constant

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between the aromatic protons, confirming their relative positions on the benzene (B151609) ring.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be critical for establishing the connectivity between the methoxy group and the aromatic ring, and for confirming the relative positions of all substituents.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. This experimental value can then be compared to the calculated exact mass of C₇H₅ClFNO₃ to confirm the elemental composition with high accuracy. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Expected HRMS Data Interactive Data Table: Predicted HRMS Values

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ (³⁵Cl) | 204.9938 |

| [M]⁺ (³⁷Cl) | 206.9909 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or other fragmentation techniques would be used to induce fragmentation of the molecule. The analysis of the resulting fragment ions in the mass spectrum would provide further evidence for the proposed structure. Expected fragmentation pathways would include the loss of the nitro group (NO₂), the methoxy group (CH₃O·), or a chlorine atom (Cl·). The fragmentation pattern would be a unique fingerprint for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the methoxy ether, C-F stretching, C-Cl stretching, and the symmetric and asymmetric stretching of the nitro group.

Expected Vibrational Frequencies (Illustrative) The following table is illustrative and represents expected values based on typical functional group frequencies.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (OCH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1350 - 1300 |

| C-O (Ether) Stretch | 1250 - 1050 |

| C-F Stretch | 1200 - 1000 |

| C-Cl Stretch | 800 - 600 |

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation or application of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint. For this compound, the FT-IR spectrum would be expected to exhibit distinct peaks corresponding to its constituent functional groups.

The presence of the nitro group (-NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring would generate a series of bands in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group would likely be observed between 1200 and 1275 cm⁻¹. The carbon-halogen bonds would also produce characteristic absorptions, with the C-Cl stretch appearing in the 600-800 cm⁻¹ region and the C-F stretch in the 1000-1400 cm⁻¹ range.

A detailed analysis of the precise peak positions and intensities would provide valuable insights into the electronic environment of the functional groups as influenced by their substitution pattern on the benzene ring.

Anticipated FT-IR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Methoxy (C-O) | Stretch | 1200 - 1275 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be a prominent feature. The aromatic ring vibrations, especially the ring breathing mode, would also be strongly Raman active. The vibrations involving the C-Cl and C-F bonds would provide further structural information. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural assignment.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound in its solid state.

Determination of Absolute Configuration and Conformation

A successful single-crystal X-ray diffraction experiment would yield the exact bond lengths, bond angles, and torsion angles of the molecule. This would allow for the unambiguous determination of the compound's conformation, including the orientation of the methoxy and nitro groups relative to the benzene ring. The planarity of the aromatic system and any distortions caused by steric hindrance between the substituents could be precisely quantified.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of the crystal packing is crucial for understanding the intermolecular forces at play, such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the methoxy group or the nitro group's oxygen atoms. The specific arrangement of molecules in the solid state can have a significant impact on the material's physical properties, including its melting point, solubility, and stability.

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The distinct substitution pattern on the benzene (B151609) ring of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene makes it an ideal starting material for creating intricate molecules. The presence of chloro, fluoro, methoxy (B1213986), and nitro groups provides multiple handles for sequential and regioselective chemical transformations.

Strategic Intermediate in Natural Product Synthesis

While direct application of this compound in the total synthesis of natural products is not extensively documented in publicly available literature, its structural motifs are present in various complex bioactive molecules. The true value of such a highly functionalized aromatic ring lies in its potential as a precursor to key fragments of larger natural products. The nitro group can be readily reduced to an aniline (B41778), which opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings that are foundational to many natural product skeletons.

Precursor for Advanced Heterocyclic Scaffolds

A significant application of derivatives of this compound is in the synthesis of advanced heterocyclic scaffolds, particularly benzimidazoles. While research often starts from the corresponding aniline, 5-chloro-4-fluoro-2-nitroaniline (B11740), this aniline is typically synthesized from a nitrated precursor. The reduction of the nitro group on a compound like this compound would yield the corresponding aniline, making it a direct precursor for these syntheses.

For instance, 5-chloro-4-fluoro-2-nitroaniline serves as a key starting material for producing a variety of substituted 2-mercaptobenzimidazoles. derpharmachemica.com In these syntheses, the chloro group is displaced by various phenols or secondary amines in a nucleophilic aromatic substitution reaction, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazole (B57391) ring. derpharmachemica.combrieflands.com This demonstrates the utility of the chloro and nitro groups as synthetic handles for building complex heterocyclic systems that are central to medicinal chemistry. derpharmachemica.combrieflands.com

Table 1: Synthesis of Substituted 4-fluoro-5-(substituted)-2-nitroanilines

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|

This table illustrates the nucleophilic aromatic substitution reaction where the chlorine atom is replaced, a key step in diversifying the scaffold before forming the benzimidazole ring.

Regioselective Functionalization of Aromatic Rings

The inherent electronic properties of the substituents on this compound dictate the regioselectivity of its reactions. The nitro and chloro groups are strongly deactivating and direct incoming nucleophiles to specific positions, while the methoxy group is activating. The fluorine atom is also a key player, often being the target for nucleophilic aromatic substitution (SNAr) reactions due to its ability to stabilize the negative charge in the Meisenheimer intermediate.

This predictable reactivity allows chemists to selectively functionalize the aromatic ring. For example, in the synthesis of substituted nitroanilines from the related 5-chloro-4-fluoro-2-nitroaniline, the chlorine atom is selectively displaced by nucleophiles over the fluorine atom under specific reaction conditions, showcasing the precise control that can be achieved. derpharmachemica.combrieflands.com This regioselective functionalization is paramount for building complex molecules with specific three-dimensional arrangements required for biological activity.

Synthesis of Functionally Diverse Chemical Entities

The compound serves as a cornerstone for generating a wide array of functionally diverse molecules, finding significant use in the creation of intermediates for both the agrochemical and pharmaceutical industries.

Agrochemical Intermediates and Lead Compound Synthesis

While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not prevalent in readily accessible literature, related structures are crucial. For example, 4-chloro-2-fluoronitrobenzene, an isomer, is a vital intermediate for synthesizing highly effective herbicides. google.com The synthesis of such compounds often involves multi-step processes starting from highly substituted benzenes. The unique combination of halogen and nitro groups on this compound makes it a highly plausible candidate for the development of new agrochemical lead compounds, where precise control over substitution patterns is necessary to optimize efficacy and selectivity.

Pharmaceutical Scaffolds and Library Synthesis

This is the most prominent area of application for this chemical building block. biosynth.com Its derivatives are instrumental in constructing libraries of compounds for drug discovery. The synthesis of novel substituted fluorobenzimidazoles is a prime example. derpharmachemica.combrieflands.com These scaffolds are of high interest due to their wide range of biological activities, including antimicrobial and anticancer properties. nih.gov

Starting from the related 5-chloro-4-fluoro-2-nitroaniline, researchers have synthesized series of 5-fluoro-6-substituted-1H-benzimidazoles. derpharmachemica.com These compounds were then evaluated for their antimicrobial activity, with some derivatives showing significant potential as antibacterial and antifungal agents. derpharmachemica.com Similarly, other studies have focused on creating fluorobenzimidazoles with antimycobacterial activity, targeting diseases like tuberculosis. brieflands.com The ability to generate a library of diverse analogues by varying the substituent introduced via nucleophilic substitution on the aromatic ring highlights the value of the parent scaffold in medicinal chemistry and the search for new therapeutic agents. derpharmachemica.combrieflands.com

Table 2: Key Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1260845-62-2 | C₇H₅ClFNO₃ | 205.57 |

| 5-chloro-4-fluoro-2-nitroaniline | Not Available | C₆H₄ClFN₂O₂ | 190.56 |

| 2-mercaptobenzimidazole | 583-39-1 | C₇H₆N₂S | 150.20 |

| Benzimidazole | 51-17-2 | C₇H₆N₂ | 118.14 |

Precursors for Materials Science Research (e.g., Energetic Materials)

Extensive research into the applications of "this compound" as a precursor in materials science, specifically for the development of energetic materials, has yielded no publicly available scientific literature or detailed research findings. Searches of scholarly databases and chemical research repositories have not identified any studies that utilize this specific compound for the synthesis of high-energy materials.

While substituted nitrobenzenes are a well-established class of precursors for explosives and propellants, the unique combination of chloro, fluoro, methoxy, and nitro groups on this particular benzene ring does not appear to have been explored for this purpose in published research. The reactivity and synthetic pathways from this molecule to create high-nitrogen, high-oxygen content energetic materials have not been documented.

Consequently, there is no data available to present on its performance characteristics, such as detonation velocity, pressure, or sensitivity, which are critical metrics in the field of energetic materials. Further research would be required to determine if "this compound" holds any potential as a viable precursor for the synthesis of novel energetic materials.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 5-chloro-1-fluoro-2-methoxy-3-nitrobenzene?

- Methodology :

Nitration of Substituted Benzene Derivatives : Introduce the nitro group via nitration of a pre-functionalized benzene ring. For example, methoxy and chloro groups can direct nitration to the meta position .

Functional Group Protection : Use protecting groups (e.g., methoxy) to ensure regioselectivity during halogenation or nitration steps .

Sequential Halogenation : Fluorination and chlorination can be performed using electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS), depending on activating/deactivating substituents .

- Key Characterization Techniques :

- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns.

- IR Spectroscopy to identify nitro (1520–1350 cm⁻¹) and methoxy (~2850 cm⁻¹) groups .

Q. How can researchers purify and verify the purity of this compound?

- Purification Methods :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient to separate nitroaromatic byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals.

- Purity Validation :

- HPLC with UV detection (λ = 254 nm) to assess homogeneity.

- Melting Point Analysis (compare with literature values, e.g., analogues in ).

Advanced Research Questions

Q. How do substituents (Cl, F, OMe, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The nitro group strongly deactivates the ring, making NAS feasible only under harsh conditions (e.g., high temperatures or strong bases). Fluorine and chlorine further direct substitution to specific positions .

- Ortho/para Directing : Methoxy groups activate the ring but compete with nitro for directing effects. Computational studies (DFT) can predict regioselectivity .

- Experimental Design :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled conditions.

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace mechanistic pathways .

Q. What are the challenges in characterizing the electronic effects of multiple substituents on this compound?

- Data Contradictions :

- Conflicting reports on substituent directing effects (e.g., nitro vs. methoxy) may arise from solvent polarity or temperature variations .

- Resolution Strategies :

- Comparative Spectral Analysis : Use ¹⁹F NMR to detect electronic environments (fluorine’s sensitivity to substituents) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., meta vs. para nitro placement) .

Q. How is this compound utilized in medicinal chemistry research?

- Applications :

Enzyme Inhibition : The nitro group can act as a Michael acceptor in covalent inhibitor design (e.g., targeting cysteine proteases) .

Prodrug Synthesis : Reduction of the nitro group to an amine enables conjugation with bioactive moieties (e.g., antibiotics or antifungals) .

- Case Study :

- Anticancer Agents : Derivatives of this compound showed moderate activity in kinase inhibition assays, with IC₅₀ values reported in the micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.